molecular formula C26H24N6 B2899844 N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-49-2

N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2899844
CAS RN: 946265-49-2
M. Wt: 420.52
InChI Key: FFXWLMWKMNOLOP-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . The structure also suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and a phenyl group (a benzene ring).


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazolopyrimidine core with various substitutions. These include a 4-methylbenzyl group at the 6-position, a 3-methylphenyl group at the 4-position, and a phenyl group at the 1-position .


Chemical Reactions Analysis

As a pyrazolopyrimidine derivative, this compound might undergo reactions typical for pyrazoles, pyrimidines, and benzyl/phenyl groups. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various other reactions depending on the specific conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Some general properties might include solubility in organic solvents, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve the design and synthesis of new analogs with improved properties .

properties

IUPAC Name

4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6/c1-18-11-13-20(14-12-18)16-27-26-30-24(29-21-8-6-7-19(2)15-21)23-17-28-32(25(23)31-26)22-9-4-3-5-10-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWLMWKMNOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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